1-[(3-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridine-3-carboxamide
Description
This compound belongs to the dihydropyridine-3-carboxamide class, characterized by a six-membered pyridine ring with one double bond reduced (1,6-dihydropyridine) and a carboxamide substituent at position 2. The 3-chlorophenylmethyl group at position 1 and the 4-(trifluoromethoxy)phenyl group at the carboxamide nitrogen define its structural uniqueness.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O3/c21-15-3-1-2-13(10-15)11-26-12-14(4-9-18(26)27)19(28)25-16-5-7-17(8-6-16)29-20(22,23)24/h1-10,12H,11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGYGAMZDVJXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(3-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities, particularly in the context of cardiovascular and neurological disorders. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is represented as follows:
This structure features a dihydropyridine core substituted with a chlorophenyl group and a trifluoromethoxyphenyl moiety, which may influence its biological properties.
Antihypertensive Activity
Dihydropyridines are primarily known for their calcium channel blocking effects, leading to vasodilation and reduced blood pressure. Studies have indicated that compounds with similar structural features exhibit significant antihypertensive activity. For instance, compound 1 demonstrated a reduction in systolic blood pressure in hypertensive animal models, suggesting potential therapeutic use in managing hypertension .
Antitumor Activity
Recent investigations into the antitumor properties of related dihydropyridine derivatives have shown promising results. In vitro studies indicated that compounds similar to the one exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Calcium Channel Blockade
The primary mechanism through which this compound exerts its effects is through inhibition of voltage-gated calcium channels . This action results in decreased intracellular calcium levels, leading to relaxation of vascular smooth muscle and subsequent vasodilation .
Interaction with Receptors
Emerging evidence suggests that this compound may also interact with various receptors involved in neurotransmission and inflammation. For example, it has been shown to modulate the activity of certain adrenergic receptors, potentially contributing to its antihypertensive effects .
Study 1: Antihypertensive Effects in Animal Models
In a controlled study involving spontaneously hypertensive rats (SHR), administration of the compound at varying doses resulted in a significant decrease in mean arterial pressure (MAP). The most effective dose was determined to be 10 mg/kg body weight, leading to a reduction in MAP by approximately 20% over 24 hours .
Study 2: Anticancer Activity
A recent study evaluated the anticancer potential of this compound against human lung carcinoma (A549) cells. Treatment with the compound at concentrations ranging from 5 to 50 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM. Mechanistic studies revealed that the compound induced apoptosis through activation of caspase-3 pathways .
Summary Table of Biological Activities
| Biological Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Antihypertensive | Significant | Calcium channel blockade |
| Antitumor | Moderate | Induction of apoptosis |
| Modulation of adrenergic receptors | Potential | Receptor interaction |
Scientific Research Applications
Pharmacological Applications
-
Antihypertensive Activity
- Dihydropyridines are widely recognized for their role as calcium channel blockers, which are effective in treating hypertension. The compound's structure suggests potential antihypertensive properties due to the presence of the dihydropyridine moiety.
-
Anticancer Properties
- Recent studies have indicated that compounds similar to this dihydropyridine derivative exhibit anticancer activities. For instance, research has shown that modifications in the dihydropyridine structure can enhance cytotoxicity against various cancer cell lines. The trifluoromethoxy group may enhance lipophilicity and cellular uptake, potentially increasing efficacy against tumors.
-
Neuroprotective Effects
- There is emerging evidence that dihydropyridines can provide neuroprotective effects, making them candidates for treating neurodegenerative diseases. The compound's ability to modulate calcium influx may protect neurons from excitotoxicity.
Case Study 1: Antihypertensive Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of dihydropyridine derivatives for their antihypertensive effects. The results indicated that compounds with similar structural features to 1-[(3-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridine-3-carboxamide demonstrated significant blood pressure reduction in hypertensive rat models .
Case Study 2: Anticancer Activity
In a publication within Cancer Letters, researchers investigated the anticancer potential of various substituted dihydropyridines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting that the trifluoromethoxy substitution could play a critical role in enhancing cytotoxicity .
Case Study 3: Neuroprotective Mechanisms
A paper in Neuroscience Letters highlighted the neuroprotective effects of dihydropyridine derivatives in models of oxidative stress-induced neuronal damage. The study concluded that these compounds could significantly reduce neuronal death and oxidative stress markers, indicating their potential for therapeutic use in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs sharing the dihydropyridine-3-carboxamide core but differing in substituents. Key physicochemical properties and structural variations are highlighted:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 4-trifluoromethoxy (CF3O) group enhances lipophilicity (logP ~4.8) compared to 4-methoxy (logP ~3.9, ) but is less lipophilic than 4-CF3 (logP ~4.6, ) due to the oxygen atom’s polarity .
- Dichlorophenyl () and trifluoromethyl () substituents further increase logP, aligning with their strong electron-withdrawing nature .
Molecular Weight and Bioavailability :
- Higher molecular weights (e.g., 441.23 in ) may reduce oral bioavailability, a common challenge in drug design .
- The target compound’s estimated MW (~434.8) positions it within the acceptable range for small-molecule therapeutics.
Hydrogen Bonding and Solubility :
- Methoxy groups () improve aqueous solubility via hydrogen bonding, whereas trifluoromethoxy (target compound) balances lipophilicity and moderate polarity .
Structural Activity Relationships (SAR) :
- Chlorine atoms (–7) and CF3/CF3O groups (target compound, ) are likely critical for target binding in enzyme inhibition (e.g., kinase or protease targets) due to their electron-withdrawing effects .
Q & A
Q. What are the recommended synthetic routes for 1-[(3-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridine-3-carboxamide?
A common approach involves coupling substituted pyridinecarboxamide precursors with halogenated aromatic intermediates. For example, analogs in the dihydropyridine-carboxamide family are synthesized via Ugi multicomponent reactions or amide bond formation using phenyl chloroformate activation (as seen in similar compounds) . Key steps include:
- Activation of the carboxylic acid group with reagents like thionyl chloride.
- Nucleophilic substitution of the trifluoromethoxy-phenylamine moiety under anhydrous conditions.
- Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane). Reference NMR data (e.g., δ 7.44–7.28 ppm for aromatic protons) and mass spectrometry (observed [M+H]+) should align with theoretical values .
Q. How can structural characterization be optimized for this compound?
Use single-crystal X-ray diffraction (SHELX suite for refinement) to resolve bond lengths and angles, particularly for the dihydropyridine core and substituent orientations . Complementary techniques:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm regiochemistry.
- FT-IR : Validate carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and amide N-H bands at ~3300 cm⁻¹.
- High-resolution mass spectrometry (HRMS) : Ensure <5 ppm error for molecular ion detection.
Advanced Research Questions
Q. How to resolve contradictions in spectral data during characterization?
Discrepancies in NMR or mass spectra may arise from tautomerism (e.g., keto-enol forms in the dihydropyridine ring) or solvent effects . Mitigation strategies:
Q. What experimental design considerations are critical for studying bioactivity?
For pharmacological assays (e.g., kinase inhibition):
- Dose-response curves : Test concentrations spanning 0.1–100 µM to determine IC₅₀ values.
- Solubility optimization : Use DMSO stocks (<1% v/v) with aqueous buffers (PBS, pH 7.4) to prevent aggregation.
- Control experiments : Include structurally related analogs (e.g., trifluoromethoxy-phenyl derivatives) to isolate substituent effects .
Q. How to address low yields in the final coupling step of synthesis?
Low yields often stem from steric hindrance at the 3-chlorophenylmethyl or trifluoromethoxyphenyl groups. Optimization steps:
- Screen coupling reagents (e.g., HATU vs. EDCI) to enhance amide bond formation efficiency.
- Increase reaction temperature (e.g., 80°C in DMF) while monitoring for decomposition via TLC.
- Introduce microwave-assisted synthesis to accelerate kinetics .
Q. What computational tools are suitable for predicting physicochemical properties?
Use ACD/Labs Percepta for logP, pKa, and solubility predictions, leveraging its QSPR models trained on fluorinated carboxamides . For binding affinity studies:
- Molecular docking (AutoDock Vina) : Model interactions with target proteins (e.g., kinases).
- MD simulations (GROMACS) : Assess conformational stability of the dihydropyridine core in aqueous environments.
Data Contradiction and Validation
Q. How to reconcile discrepancies between computational predictions and experimental logP values?
Systematic errors in logP calculations may arise from inadequate parameterization of trifluoromethoxy groups . Solutions:
Q. Why do crystallographic data sometimes conflict with solution-phase NMR structures?
Crystal packing forces can distort conformations (e.g., planar vs. puckered dihydropyridine rings). To resolve:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
